molecular formula C10H13F2NO B13255557 1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol

1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol

Cat. No.: B13255557
M. Wt: 201.21 g/mol
InChI Key: CAICWSPVRGUSAG-UHFFFAOYSA-N
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Description

1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol is an organic compound with the molecular formula C10H13F2NO It is characterized by the presence of a difluorophenyl group attached to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol typically involves the reaction of 2,6-difluorobenzylamine with an appropriate epoxide or halohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the epoxide ring, leading to the formation of the desired amino alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the amino alcohol structure can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 1-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol
  • 2-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

Comparison: 1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol is unique due to the specific positioning of the hydroxyl group on the second carbon of the propanol chain. This positioning can influence its reactivity and interaction with biological targets compared to its isomers. The presence of the difluorophenyl group also imparts distinct chemical properties, such as increased lipophilicity and potential for stronger binding interactions.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

1-[(2,6-difluorophenyl)methylamino]propan-2-ol

InChI

InChI=1S/C10H13F2NO/c1-7(14)5-13-6-8-9(11)3-2-4-10(8)12/h2-4,7,13-14H,5-6H2,1H3

InChI Key

CAICWSPVRGUSAG-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=C(C=CC=C1F)F)O

Origin of Product

United States

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